![molecular formula C18H17FN2O3S2 B2544181 N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide CAS No. 941900-92-1](/img/structure/B2544181.png)
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide
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Description
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide is a useful research compound. Its molecular formula is C18H17FN2O3S2 and its molecular weight is 392.46. The purity is usually 95%.
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Scientific Research Applications
Catalysis and Energy Conversion
The compound you’ve mentioned, N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide, contains both sulfur and nitrogen atoms, which can play a crucial role in catalysis. Researchers have explored its potential as a catalyst in various energy conversion processes:
Electrocatalysis: The compound’s unique structure may enable it to act as an electrocatalyst for oxygen reduction reactions (ORR) or hydrogen evolution reactions (HER). These reactions are essential for fuel cells, metal-air batteries, and other energy storage technologies .
Photocatalysis: The compound could also serve as a photocatalyst for water splitting, converting solar energy into hydrogen and oxygen. Photocatalytic water splitting is a promising avenue for sustainable energy production .
Organic Electronics and Optoelectronics
Given its conjugated structure, the compound may find applications in organic electronics and optoelectronics:
Organic Semiconductors: Researchers might explore its use as an organic semiconductor material in field-effect transistors (OFETs) or organic photovoltaic cells (OPVs). Its electronic properties could enhance charge transport and light absorption .
Light-Emitting Devices: The compound’s π-conjugated system suggests potential as a component in organic light-emitting diodes (OLEDs) or organic lasers. Its emission properties could lead to efficient light emission .
Medicinal Chemistry and Drug Development
The presence of a cyano group and a sulfonyl group makes this compound interesting for medicinal chemistry:
Anticancer Agents: The compound’s structural features could be exploited to design novel anticancer agents. Sulfonyl-containing compounds have been explored for their potential as kinase inhibitors or proteasome inhibitors .
Materials Science and Nanotechnology
Nanomaterials: The compound’s unique structure could inspire the synthesis of novel nanomaterials. Researchers might explore its assembly into nanoparticles, nanowires, or thin films for applications in sensors, catalysis, or energy storage .
Surface Modification: Its functional groups (cyano and sulfonyl) could be used for surface modification of materials, enhancing their properties or enabling specific interactions .
properties
IUPAC Name |
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(4-fluorophenyl)sulfonylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O3S2/c19-12-6-8-13(9-7-12)26(23,24)10-2-5-17(22)21-18-15(11-20)14-3-1-4-16(14)25-18/h6-9H,1-5,10H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUVFROZFOFVGJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C#N)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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